REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][CH:10]([c:12]2[cH:13][c:14]3[c:15]([n:16][cH:17]2)[nH:18][cH:19][cH:20]3)[CH2:11]1.[F:21][CH:22]([O:23][c:24]1[cH:25][c:26]([S:30](=[O:31])(=[O:32])[Cl:33])[cH:27][cH:28][cH:29]1)[F:34]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][CH:10]([c:12]2[cH:13][c:14]3[c:15]([n:16][cH:17]2)[n:18]([S:30]([c:26]2[cH:25][c:24]([O:23][CH:22]([F:21])[F:34])[cH:29][cH:28][cH:27]2)(=[O:31])=[O:32])[cH:19][cH:20]3)[CH2:11]1
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Name
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CC(C)(C)OC(=O)N1CC(c2cnc3[nH]ccc3c2)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CC(c2cnc3[nH]ccc3c2)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1cccc(OC(F)F)c1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CC(c2cnc3c(ccn3S(=O)(=O)c3cccc(OC(F)F)c3)c2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |